molecular formula C7H10FNO B8148253 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one

2-Fluoro-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B8148253
M. Wt: 143.16 g/mol
InChI Key: FOBBMCMUIPTROX-UHFFFAOYSA-N
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Description

2-Fluoro-8-azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a fluorine atom attached to the second carbon and a ketone group at the third position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-8-azabicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-8-azabicyclo[3.2.1]octan-3-one has significant potential in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Its unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It has been applied as a key synthetic intermediate in several total syntheses, highlighting its importance in the synthesis of complex molecules . Additionally, its potential bioactive properties make it an interesting candidate for further pharmacological studies .

Mechanism of Action

The mechanism of action of 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to increased biological activity. The bicyclic structure may also contribute to the compound’s stability and selectivity in binding to its targets .

Comparison with Similar Compounds

2-Fluoro-8-azabicyclo[3.2.1]octan-3-one can be compared with other similar compounds, such as:

    8-Azabicyclo[3.2.1]octane: Lacks the fluorine atom and ketone group, making it less versatile in certain chemical reactions.

    2-Chloro-8-azabicyclo[3.2.1]octan-3-one: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.

    8-Oxabicyclo[3.2.1]octane:

The unique combination of the fluorine atom and ketone group in 2-Fluoro-8-azabicyclo[32

Biological Activity

2-Fluoro-8-azabicyclo[3.2.1]octan-3-one is a bicyclic nitrogen-containing compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug discovery, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a fluorine atom at the second position and a ketone functional group at the third position. This configuration is significant for its biological interactions and reactivity.

The mechanism of action for this compound involves its binding to specific molecular targets, particularly neurotransmitter receptors. The fluorine substituent enhances the compound's binding affinity, which may lead to increased biological activity compared to non-fluorinated analogs. The compound has been shown to interact with various receptors and enzymes, modulating their activity and potentially influencing neurotransmission processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Monoamine Reuptake Inhibition : Similar to other azabicyclo compounds, it may act as a monoamine reuptake inhibitor, which is beneficial in treating mood disorders such as depression and anxiety .
  • Antagonistic Activity : It has been identified as a selective antagonist for vasopressin V(1A) receptors, which are implicated in various physiological processes including blood pressure regulation and social behavior .

Case Studies

  • Antidepressant Potential : A study demonstrated that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, showed promising results in preclinical models for depression, suggesting their potential as novel antidepressants .
  • Anxiolytic Properties : Another investigation highlighted the compound's ability to modulate anxiety-related behaviors in animal models, indicating its potential role in anxiety treatment .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential.

CompoundKey FeaturesBiological Activity
8-Azabicyclo[3.2.1]octaneLacks fluorine; less versatile in reactionsModerate receptor interaction
2-Chloro-8-azabicyclo[3.2.1]octan-3-oneChlorine instead of fluorine; differing reactivityVariable activity; less potent
This compoundFluorine enhances binding; ketone group presentSignificant monoamine inhibition

Synthesis and Applications

The synthesis of this compound typically involves several chemical reactions such as oxidation, reduction, and substitution . Its applications extend beyond drug discovery; it serves as an intermediate in synthesizing complex pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-fluoro-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FNO/c8-7-5-2-1-4(9-5)3-6(7)10/h4-5,7,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBBMCMUIPTROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(=O)CC1N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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